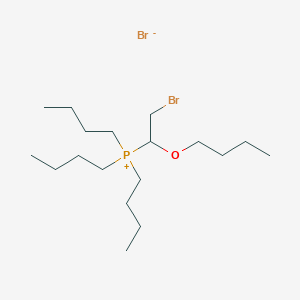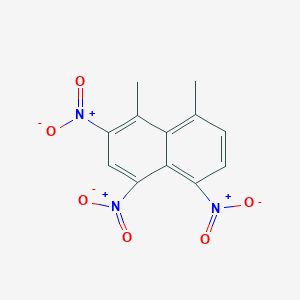
1,8-Dimethyl-2,4,5-trinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethyl-2,4,5-trinitronaphthalene is a nitroaromatic compound known for its unique chemical structure and properties This compound is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-2,4,5-trinitronaphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1,8-dimethylnaphthalene using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These methods offer advantages such as improved safety, scalability, and efficiency. The use of solid acid catalysts and environmentally benign nitrating agents is also explored to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonating agents (e.g., sulfuric acid) are employed.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 1,3-Dimethyl-2,4,7-trinitronaphthalene
- 1,6-Dimethyl-2,4,9-trinitronaphthalene
Comparison: 1,8-Dimethyl-2,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and properties.
Propriétés
Numéro CAS |
54559-00-1 |
|---|---|
Formule moléculaire |
C12H9N3O6 |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
1,8-dimethyl-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3 |
Clé InChI |
CYXLXURJKLQPNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
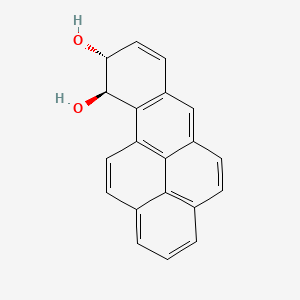
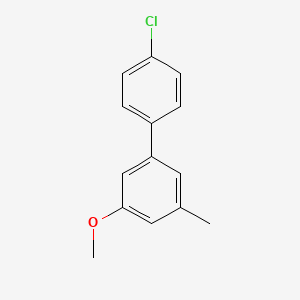

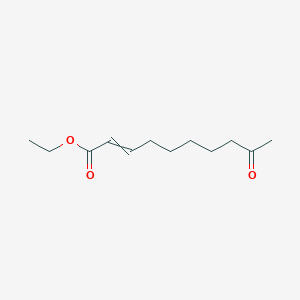
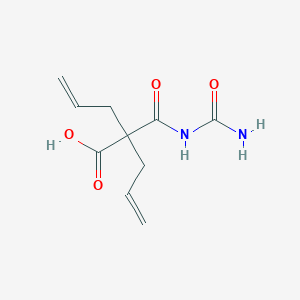
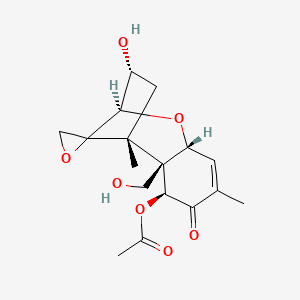

![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
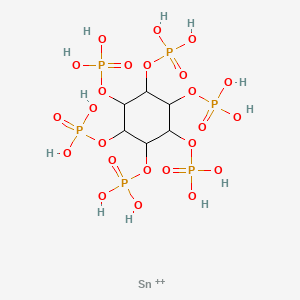

![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
